2-(1H-Pyrazol-1-yl)quinolin-8-ol

Anti-proliferative agent Gallium-resistant lung cancer AXL kinase pathway

2-(1H-Pyrazol-1-yl)quinolin-8-ol (CAS 648896-32-6), also known as compound 5476423, is a heterocyclic small molecule (MW 211.22 g/mol) that fuses a pyrazole ring to the 2-position of the quinolin-8-ol (8-hydroxyquinoline) core. This scaffold has been the subject of targeted biological screening, where it emerged as a lead compound with potent anti-proliferative activity against gallium-resistant lung adenocarcinoma cells.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 648896-32-6
Cat. No. B8782187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)quinolin-8-ol
CAS648896-32-6
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CC=N3
InChIInChI=1S/C12H9N3O/c16-10-4-1-3-9-5-6-11(14-12(9)10)15-8-2-7-13-15/h1-8,16H
InChIKeyIBFDIWOPJRCTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)quinolin-8-ol (CAS 648896-32-6): A Specialized Pyrazolyl-Quinolinol Scaffold for Targeted Research Procurement


2-(1H-Pyrazol-1-yl)quinolin-8-ol (CAS 648896-32-6), also known as compound 5476423, is a heterocyclic small molecule (MW 211.22 g/mol) that fuses a pyrazole ring to the 2-position of the quinolin-8-ol (8-hydroxyquinoline) core. This scaffold has been the subject of targeted biological screening, where it emerged as a lead compound with potent anti-proliferative activity against gallium-resistant lung adenocarcinoma cells [1]. The molecule is supplied primarily for research purposes, with a typical purity of 95% .

Why Generic 8-Hydroxyquinoline or Simple Pyrazole Analogs Cannot Substitute for 2-(1H-Pyrazol-1-yl)quinolin-8-ol in Resistant Cancer Assays


The biological activity of 2-(1H-pyrazol-1-yl)quinolin-8-ol is not a simple sum of its parts. Unsubstituted 8-hydroxyquinoline is a broad-spectrum metal chelator and antioxidant, while simple pyrazoles often lack the planar, extended aromatic system needed for potent kinase interactions. The specific C2 pyrazole substitution on the quinolin-8-ol core creates a unique pharmacophore that was identified through a virtual screening campaign against an AXL kinase homology model, a target implicated in gallium resistance [1]. This specific arrangement is not achievable by mixing individual components or using other positional isomers, which can lead to a complete loss of the 80-fold potency gain observed in resistant cell lines [1].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-1-yl)quinolin-8-ol (CAS 648896-32-6) Over Comparators


80-Fold Superior Potency Against Gallium-Resistant Lung Adenocarcinoma Compared to a Clinical-Stage Gallium Compound

In a head-to-head viability assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423, identified as 2-(1H-pyrazol-1-yl)quinolin-8-ol, demonstrated an IC50 that was 80 times more potent than the comparator gallium acetylacetonate (GaAcAc), a clinical-stage agent [1]. This represents a massive differential in activity, specifically in the context of overcoming gallium resistance, a major limitation of gallium-based therapies.

Anti-proliferative agent Gallium-resistant lung cancer AXL kinase pathway

Physicochemical Property Differentiation: Computed LogP, PSA, and Molecular Formula Against the Core Scaffold 8-Hydroxyquinoline

Replacing the hydrogen at the 2-position of 8-hydroxyquinoline with a 1H-pyrazol-1-yl group significantly alters key drug-like properties. The target compound has a computed LogP of 2.13 and a topological polar surface area (PSA) of 50.94 Ų according to authoritative chemical databases . In contrast, the unsubstituted 8-hydroxyquinoline scaffold has a lower LogP of approximately 1.85 and a smaller PSA of 33.1 Ų [1]. The addition of the pyrazole ring provides a distinct balance of lipophilicity and polarity, which can be a critical factor in medicinal chemistry campaigns focused on optimizing cellular permeability and target engagement.

Computational chemistry Drug-likeness Physicochemical properties

Potential Acetylcholinesterase (AChE) Inhibition Profile Provides a Differentiation Axis from Metal-Chelating 8-Hydroxyquinoline Monomers

A virtual screening and in vitro study identified compound 5476423 as an acetylcholinesterase (AChE) inhibitor with activity in the early micromolar range [1]. This mechanism is distinct from the primary metal-chelating and antioxidant functions of the 8-hydroxyquinoline monomer. The study further characterized the inhibition as non-competitive, providing a unique mechanistic signature not shared by the parent scaffold [1]. This suggests the pyrazole modification redirects the biological target profile of the quinolin-8-ol core.

Acetylcholinesterase inhibitor Alzheimer's disease In vitro enzyme kinetics

High-Value Application Scenarios for Procurement of 2-(1H-Pyrazol-1-yl)quinolin-8-ol (CAS 648896-32-6) Based on Quantified Evidence


Overcoming Acquired Gallium Resistance in Lung Cancer Research

As demonstrated by an 80-fold superior potency over the clinical compound GaAcAc in gallium-resistant A549 cells [1], this scaffold is an exceptional candidate for medicinal chemistry programs specifically targeting resistant non-small cell lung cancer (NSCLC) phenotypes. Procurement is justified for labs studying AXL kinase-mediated resistance pathways.

Precision Modulation of Drug-like Properties in 8-Hydroxyquinoline-Based Libraries

The significant and quantifiable shift in LogP (+0.28) and topological polar surface area (+17.84 Ų) compared to the parent 8-hydroxyquinoline [REFS-1, REFS-2] makes this compound a precise chemical tool for structure-activity relationship (SAR) studies aiming to optimize permeability and target engagement in early-stage hit-to-lead campaigns.

Exploring Non-Competitive Acetylcholinesterase Inhibition for Neurodegenerative Disease Models

The reported early micromolar AChE inhibition via a non-competitive mechanism [1] positions this compound as a distinct chemical probe for investigating cholinergic dysfunction in Alzheimer's disease models, providing a differentiated profile from classic active-site inhibitors and simple metal chelators that are common in this therapeutic area.

Quote Request

Request a Quote for 2-(1H-Pyrazol-1-yl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.